molecular formula C14H15NO3 B14611347 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester CAS No. 57666-17-8

1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester

Cat. No.: B14611347
CAS No.: 57666-17-8
M. Wt: 245.27 g/mol
InChI Key: DNUXGUCWYMZKSE-UHFFFAOYSA-N
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Description

1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester typically involves the formylation of ethyl indole-2-carboxylate. This can be achieved using phosphorus oxychloride in dimethylformamide . Another method involves the cyclocondensation reaction using azobisisobutyronitrile, aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to protein complexes, leading to ubiquitination and subsequent degradation of specific proteins . This process regulates various cellular functions, including growth and differentiation.

Comparison with Similar Compounds

1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

57666-17-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(3-formyl-1-methylindol-2-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)8-13-11(9-16)10-6-4-5-7-12(10)15(13)2/h4-7,9H,3,8H2,1-2H3

InChI Key

DNUXGUCWYMZKSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1C)C=O

Origin of Product

United States

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